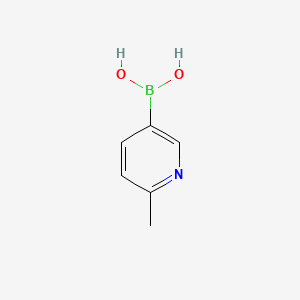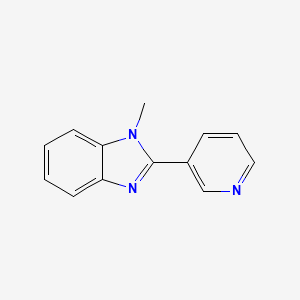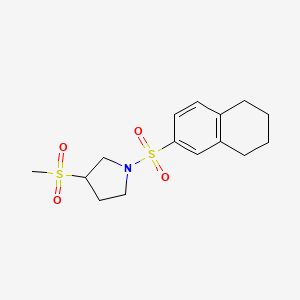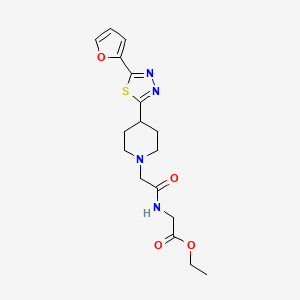![molecular formula C22H19N3O3S B2597078 2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-52-6](/img/structure/B2597078.png)
2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound with a complex structure. It contains a thiazolo[5,4-b]pyridine moiety, which has been found to exhibit strong inhibitory activity . The compound also contains a phenyl ring, which has been found to increase antibacterial activity when substituted .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C22H19N3O3S. It contains a thiazolo[5,4-b]pyridine moiety and a phenyl ring, among other functional groups .Aplicaciones Científicas De Investigación
Anticancer Applications
- A series of substituted benzamides, closely related to the queried compound, were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. They showed moderate to excellent anticancer activity, surpassing the reference drug etoposide in some instances (Ravinaik et al., 2021).
Synthesis and Structural Studies
- Studies have been conducted on the synthesis of various thiazolo and triazolo pyrimidines, as well as pyrimido triazine derivatives, suggesting the versatility of these compounds in chemical synthesis (Haiza et al., 2000).
- Research on the structural modifications leading to changes in supramolecular aggregation of thiazolopyrimidines provides insights into their conformational features, which is crucial for understanding their chemical behavior (Nagarajaiah & Begum, 2014).
Antimicrobial Applications
- Novel thiazolepyridine conjugated benzamides have been synthesized and evaluated for their antibacterial activity, showing moderate bacterial growth inhibition on certain strains (Karuna et al., 2021).
Biochemical and Biological Impacts
- Sulfonamide thiazole derivatives, similar in structure to the queried compound, have been synthesized and evaluated as potential insecticidal agents against the cotton leafworm, showing significant toxic effects (Soliman et al., 2020).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
This suggests that they interact with multiple targets and affect multiple biochemical pathways .
Propiedades
IUPAC Name |
2,4-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-15(21-25-18-8-5-11-23-22(18)29-21)6-4-7-17(13)24-20(26)16-10-9-14(27-2)12-19(16)28-3/h4-12H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTDWBMVECDYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid](/img/structure/B2596997.png)

![(E)-4-(Dimethylamino)-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2596999.png)




![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2597007.png)

![2-[1,7-Dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2597013.png)

![2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2597017.png)
![N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2597018.png)